molecular formula C16H17ClN2O2 B3338023 4-[(4-Chloro-3,5-dimethylphenoxy)methyl]benzohydrazide CAS No. 832740-36-0

4-[(4-Chloro-3,5-dimethylphenoxy)methyl]benzohydrazide

Cat. No. B3338023
CAS RN: 832740-36-0
M. Wt: 304.77 g/mol
InChI Key: QCDWPORENMKGAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Chloro-3,5-dimethylphenoxy)methyl]benzohydrazide, commonly known as CDMB, is a synthetic compound that has been widely studied for its potential pharmacological properties. It belongs to the class of hydrazide derivatives and has been found to exhibit a range of biological activities including anti-inflammatory, antioxidant, and antitumor effects.

Mechanism of Action

The exact mechanism of action of CDMB is not fully understood. However, it has been suggested that CDMB exerts its pharmacological effects through multiple pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to reduce oxidative stress. CDMB has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth.
Biochemical and Physiological Effects:
CDMB has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are implicated in many diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. CDMB has also been shown to have neuroprotective and cardioprotective properties. In addition, CDMB has been found to induce apoptosis in cancer cells and to inhibit tumor growth.

Advantages and Limitations for Lab Experiments

CDMB has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its potential pharmacological properties and has shown promising results in various disease models. However, there are also some limitations to using CDMB in lab experiments. It may exhibit different effects in different disease models, and its pharmacokinetics may vary depending on the route of administration.

Future Directions

There are several future directions for research on CDMB. One area of research could be to investigate the potential of CDMB as a therapeutic agent for various diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. Another area of research could be to investigate the mechanism of action of CDMB and to identify its molecular targets. Furthermore, studies could be conducted to optimize the pharmacokinetics of CDMB and to develop more effective formulations for its delivery. Overall, CDMB is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.

Scientific Research Applications

CDMB has been extensively studied for its potential pharmacological properties. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor effects. It has also been shown to have neuroprotective and cardioprotective properties. CDMB has been studied in vitro and in vivo, and has shown promising results in various disease models.

properties

IUPAC Name

4-[(4-chloro-3,5-dimethylphenoxy)methyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2/c1-10-7-14(8-11(2)15(10)17)21-9-12-3-5-13(6-4-12)16(20)19-18/h3-8H,9,18H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDWPORENMKGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC2=CC=C(C=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801176781
Record name 4-[(4-Chloro-3,5-dimethylphenoxy)methyl]benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801176781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

832740-36-0
Record name 4-[(4-Chloro-3,5-dimethylphenoxy)methyl]benzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832740-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Chloro-3,5-dimethylphenoxy)methyl]benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801176781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-Chloro-3,5-dimethylphenoxy)methyl]benzohydrazide
Reactant of Route 2
4-[(4-Chloro-3,5-dimethylphenoxy)methyl]benzohydrazide
Reactant of Route 3
Reactant of Route 3
4-[(4-Chloro-3,5-dimethylphenoxy)methyl]benzohydrazide
Reactant of Route 4
4-[(4-Chloro-3,5-dimethylphenoxy)methyl]benzohydrazide
Reactant of Route 5
Reactant of Route 5
4-[(4-Chloro-3,5-dimethylphenoxy)methyl]benzohydrazide
Reactant of Route 6
4-[(4-Chloro-3,5-dimethylphenoxy)methyl]benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.